molecular formula C10H17ClFN3O2S B11819143 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride

3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride

Cat. No.: B11819143
M. Wt: 297.78 g/mol
InChI Key: LXVAIVPBLGTISY-UHFFFAOYSA-N
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Description

3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C10H17ClFN3O2S and a molecular weight of 297.77 g/mol . This compound is known for its unique structure, which includes a fluorine atom, a sulfonamide group, and a methylaminoethyl substituent on a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride typically involves multiple steps, including nitration, reduction, and sulfonation reactions. The process begins with the nitration of a fluorobenzene derivative, followed by the reduction of the nitro group to an amine. The amine is then reacted with a sulfonyl chloride to introduce the sulfonamide group. Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of the fluorine atom and sulfonamide group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide
  • 4-Fluoro-3-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide
  • 3-Chloro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide

Uniqueness

The unique combination of the fluorine atom and the sulfonamide group in 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride provides distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H17ClFN3O2S

Molecular Weight

297.78 g/mol

IUPAC Name

3-fluoro-4-[methyl-[2-(methylamino)ethyl]amino]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C10H16FN3O2S.ClH/c1-13-5-6-14(2)10-4-3-8(7-9(10)11)17(12,15)16;/h3-4,7,13H,5-6H2,1-2H3,(H2,12,15,16);1H

InChI Key

LXVAIVPBLGTISY-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C1=C(C=C(C=C1)S(=O)(=O)N)F.Cl

Origin of Product

United States

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